molecular formula C4H4INS B1344785 2-iodo-4-methylThiazole CAS No. 34203-25-3

2-iodo-4-methylThiazole

Cat. No. B1344785
CAS RN: 34203-25-3
M. Wt: 225.05 g/mol
InChI Key: ZXQBECTXVXNCND-UHFFFAOYSA-N
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Description

2-Iodo-4-methylThiazole (IMT) is a heterocyclic organic compound with the chemical formula C5H5NSI. It has a molecular weight of 225.05 . It is an important building block in organic synthesis and is widely used for the preparation of pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular formula of 2-iodo-4-methylThiazole is C4H4INS . The InChI code is 1S/C4H4INS/c1-3-2-7-4(5)6-3/h2H,1H3 . For a detailed molecular structure analysis, it is recommended to use specialized software or databases that provide 3D molecular structures.


Physical And Chemical Properties Analysis

2-Iodo-4-methylThiazole is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Corrosion Inhibition

Research indicates that derivatives of methylthiazole, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrate significant efficiency in corrosion inhibition. For example, this compound has been found effective in protecting mild steel against corrosion in acidic environments. The mechanism of this inhibitory effect has been studied through electrochemical methods and weight loss measurements, suggesting its potential in industrial applications where corrosion resistance is critical (Lagrenée et al., 2002).

Microwave Spectroscopy

Methylthiazole compounds have been the subject of microwave spectroscopy studies. Investigations into the microwave spectrum of 2-methylthiazole, for example, have provided insights into the molecular structure and behavior of these compounds. Such research is crucial in understanding the physical properties of these molecules, which can have various scientific and industrial applications (Grabow et al., 2002).

Analytical Chemistry and Diagnostics

4-Methylthiazole derivatives have been utilized in the development of fluorescent probes for the detection of biothiols in living cells. For instance, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has shown potential as a sensitive and selective colorimetric and ratiometric fluorescent probe. Such probes can play a significant role in biological and medical research, aiding in the study of cellular functions and disease diagnosis (Wang et al., 2017).

Biomedical Research

In the realm of biomedical research, 2-amino-4-methylthiazole analogs have shown promise in combating bacterial and fungal infections. These compounds have exhibited significant antimicrobial activity, with some analogs proving highly effective against both Gram-positive and Gram-negative bacteria. Such research is fundamental in the ongoing search for new and effective antimicrobial agents (Omar et al., 2020).

Metallogelation and Environmental Applications

Aminothiazole-based metallogels, involving 2-amino-4-methylthiazole, have shown potentialfor environmental applications, particularly in the detection and removal of mercury ions from contaminated water. The properties of these metallogels, such as room temperature gelation and thixotropic behavior, make them suitable for practical applications in environmental remediation and pollution control (Yadav & Ballabh, 2014).

Chemical Synthesis

2-Iodo-4-methylthiazole derivatives have been explored in the field of chemical synthesis. For example, novel methods for the synthesis of 2-aminothiazoles through Cu(II)-iodine-catalyzed reactions have been developed. These methodologies offer environmentally friendly and efficient routes for synthesizing a broad range of 2-aminothiazole derivatives, demonstrating the versatility of 2-iodo-4-methylthiazole in synthetic chemistry (Anilkumar, Radhika, & Yamuna, 2022).

Solubility and Thermodynamics

The solubility and thermodynamic properties of 2-amino-5-methylthiazole, a related compound, have been extensively studied in various organic solvents. Such research is crucial for understanding the physical and chemical properties of these compounds, which can inform their use in pharmaceutical formulations, chemical reactions, and material science (Chen et al., 2017).

properties

IUPAC Name

2-iodo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQBECTXVXNCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-4-methylThiazole

CAS RN

34203-25-3
Record name 2-iodo-4-methyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SU Deshmukh, RB Toche, SJ Takate… - Journal of …, 2020 - Wiley Online Library
… Ethyl 2-iodo-4-methylthiazole-5-carboxylate [ 18 ] 3 was synthesized from ethyl 2-… 2-iodo-4-methylthiazole-5-carboxylate 3 by Suzuki coupling reaction. Ethyl-2-iodo-4-methylthiazole-5-…
Number of citations: 3 onlinelibrary.wiley.com
H Amada, H Asanuma, T Koami, A Okada… - Chemical and …, 2013 - jstage.jst.go.jp
… Compound 8 was reacted with 2-iodo-4-methylthiazole, Pd(PPh3)4 and NEt3 in MeCN under reflux to give 9. The oxidation of 9 was accomplished by reaction with KMnO4 in a mixed …
Number of citations: 4 www.jstage.jst.go.jp
T Honda, H Yoshizawa, C Sundararajan… - Journal of medicinal …, 2011 - ACS Publications
… Acetylenic methylthiazole 43 was synthesized by a Sonogashira coupling between 2-iodo-4-methylthiazole and 82 and subsequent deketalization, followed by the same sequence from …
Number of citations: 71 pubs.acs.org
NL Sloan - 2017 - theses.gla.ac.uk
This thesis describes the development of a mild, one-pot, diazotisation-iodination reaction, via a stable diazonium salt intermediate. The reaction is tolerant of various functional groups …
Number of citations: 4 theses.gla.ac.uk
A Guardia, G Gulten, R Fernandez, J Gómez… - …, 2016 - Wiley Online Library
… The mixture was allowed to reach room temperature, and a solution of 2-iodo-4-methylthiazole (300 mg, 1.5 mmol) and tetrakis(triphenylphosphine)palladium (462 mg, 0.4 mmol) in …

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